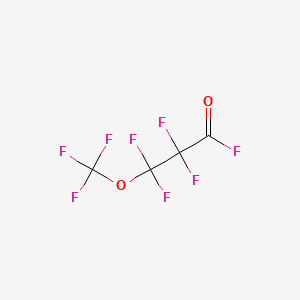
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Cat. No. B1616868
:
425-38-7
M. Wt: 232.03 g/mol
InChI Key: ZAKJNULOUJTZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07655591B2
Procedure details


A 5-L round bottom 3-neck flask equipped with a −78° C. condenser and mechanical stirred was charged with 1025 g of methanol and 300 g of sodium fluoride. 3-Trifluoromethoxytetrafluoropropionyl fluoride (1561 g, 6.7 mol), prepared as described in Example 1 of U.S. Pat. No. 6,482,979 (Hintzer et al.), was added to the flask at −20° C. The reaction mixture was washed with 800 g water and phased split to give 1490 g of methyl-3-trifluoromethoxypropionate for a 91% yield after fractionation. A 5-liter round bottom flask equipped with a mechanical stirrer, a −78° C. condenser and addition funnel was charged with 1463 g of methyl-3-trifluoromethoxypropionate (6 mol) and 940 g of dimethylformamide. The mixture was stirred at room temperature and 125 g of ammonia (7.4 mol) was added to convert the ester to amide. Methanol was vacuum stripped and 1160 g of pyridine (14.7 mol) was added. The mixture was cooled to −14° C. and 1493 g of trifluoroacetic anhydride (7.1 mol) was added. After addition was completed, 1 kg of water was added and the product began to reflux on the condenser. A total of 1165 g of heptafluoro-3-methoxypropanenitrile, CF3OCF2CF2CN was obtained after distillation.
Quantity
1561 g
Type
reactant
Reaction Step One



Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[F-:1].[Na+].[F:3][C:4](F)([F:15])[O:5][C:6](F)(F)[C:7](F)(F)[C:8](F)=[O:9].[CH3:17][OH:18]>>[CH3:17][O:18][C:8](=[O:9])[CH2:7][CH2:6][O:5][C:4]([F:15])([F:3])[F:1] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1561 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC(C(C(=O)F)(F)F)(F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Na+]
|
|
Name
|
|
|
Quantity
|
1025 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
mechanical stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 5-L round bottom 3-neck flask equipped with a −78° C. condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6,482,979 (Hintzer et al.), was added to the flask at −20° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mixture was washed with 800 g water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
phased split
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CCOC(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1490 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 129.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
